Ethylacridine
Description
Structure
3D Structure
Properties
CAS No. |
875213-88-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ethylacridine
Classical Approaches to Ethylacridine (B12930572) Synthesis
The foundational methods for constructing the acridine (B1665455) framework have been adapted for the synthesis of its ethyl-substituted derivatives. These classical approaches often involve harsh reaction conditions but remain fundamental in synthetic organic chemistry.
Skraup Synthesis and its Adaptations for Acridines
The Skraup synthesis, traditionally used for the preparation of quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. While its direct application for the synthesis of the acridine core is not its primary use, modifications of this reaction can be envisioned for the construction of acridine systems. However, specific adaptations of the Skraup synthesis for the direct production of this compound are not prominently documented in the literature. The reaction's typically aggressive nature, often requiring high temperatures and strong acids, presents challenges for the synthesis of specifically substituted acridines like this compound.
Bernthsen Acridine Synthesis Modifications
The Bernthsen acridine synthesis is a more direct and widely recognized classical method for preparing 9-substituted acridines. pharmaguideline.comresearchgate.netwikipedia.org This reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. pharmaguideline.comwikipedia.org To synthesize 9-ethylacridine (B14139479), propionic acid is used as the carboxylic acid component.
The classical Bernthsen synthesis typically requires heating the reactants to temperatures between 200-270 °C for extended periods, often up to 24 hours, to drive the cyclization and dehydration steps. wikipedia.org While effective, these conditions can lead to side reactions and purification challenges.
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product |
| Diphenylamine | Propionic Acid | Zinc Chloride | 200-270 °C | 24 h | 9-Ethylacridine |
Table 1: Classical Bernthsen Synthesis of 9-Ethylacridine
Other Cyclization and Condensation Reactions
Various other cyclization and condensation strategies have been developed for the synthesis of the acridine nucleus, which can be adapted for this compound. One such approach is the Ullmann condensation, which can be used to synthesize N-phenylanthranilic acid derivatives. colab.wsnih.govijpsonline.com These intermediates can then undergo cyclization to form acridones, which can be subsequently reduced to the corresponding acridines. For instance, the reaction of an appropriately substituted ethyl-aniline with 2-chlorobenzoic acid via an Ullmann condensation would yield an N-(ethylphenyl)anthranilic acid. Subsequent cyclization of this intermediate, for example using polyphosphoric acid or phosphorus oxychloride, would lead to an ethyl-substituted acridone, a precursor to this compound.
The Friedländer annulation, another classical method, is primarily used for the synthesis of quinolines but can be extended to produce acridine derivatives, particularly tetrahydroacridines. wikipedia.orgjk-sci.comorganic-chemistry.orgsynarchive.comorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize an ethyl-substituted tetrahydroacridine, one could envision the reaction of a 2-aminobenzaldehyde (B1207257) with an ethyl-substituted cyclohexanone.
Modern Synthetic Strategies for this compound and its Analogues
Contemporary synthetic methods aim to improve upon the classical approaches by offering milder reaction conditions, higher yields, greater efficiency, and better environmental compatibility.
Transition-Metal Catalyzed Acridine Annulations
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application in the formation of heterocyclic systems like acridines is an active area of research. nih.govrsc.orgnih.govorgsyn.orgresearchgate.net These methods often involve the coupling of appropriately functionalized precursors to construct the acridine ring system in a controlled manner. While specific examples detailing the palladium-catalyzed annulation to form this compound are not abundant, the general strategies can be extrapolated. For instance, a palladium-catalyzed coupling of an ortho-haloaniline with an ethyl-substituted arylboronic acid, followed by an intramolecular cyclization, could provide a route to ethylacridines under relatively mild conditions.
Green Chemistry Approaches in Acridine Synthesis
In line with the principles of green chemistry, modern synthetic efforts focus on reducing the environmental impact of chemical processes. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. rsc.orgresearchgate.netnih.govmdpi.comnih.gov
The Bernthsen synthesis of 9-ethylacridine has been successfully adapted to a microwave-assisted protocol. nih.gov This green approach significantly shortens the reaction time from 24 hours to just 25 minutes while still providing the desired product. The reaction is carried out in a sealed microwave vial at 260 °C, demonstrating the potential of microwave heating to accelerate this classical transformation. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Method | Temperature | Time | Product |
| Diphenylamine | Propionic Acid | Zinc Chloride | None | Microwave | 260 °C | 25 min | 9-Ethylacridine |
Table 2: Microwave-Assisted Bernthsen Synthesis of 9-Ethylacridine nih.gov
This microwave-assisted method not only offers a significant time advantage but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing side-product formation due to the shorter reaction time. researchgate.net
Microwave-Assisted and Photochemical Synthesis
Modern synthetic chemistry increasingly employs energy-efficient and rapid techniques, with microwave-assisted and photochemical methods being at the forefront for the synthesis of heterocyclic scaffolds like acridine. sydney.edu.auadelaide.edu.au
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. abap.co.in This technique has become a vital tool for medicinal chemists in the rapid generation of compound libraries. nih.gov The process relies on the ability of the solvents or reagents to absorb microwave energy efficiently, leading to rapid and uniform heating of the reaction mixture. abap.co.in
While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the methodologies are well-established for structurally related nitrogen-containing heterocycles, such as quinolines. For instance, the Friedländer synthesis, a condensation reaction used to produce quinolines and acridines, can be significantly accelerated under microwave irradiation. nih.gov Catalyst-free, microwave-assisted conditions have been shown to improve the yield of similar heterocyclic systems substantially over traditional heating. nih.gov These green chemistry approaches are often performed under solvent-free ("neat") conditions, further minimizing environmental impact. abap.co.innih.gov The application of these established microwave protocols presents a viable and efficient pathway for the synthesis of this compound and its derivatives.
Photochemical Synthesis: Photochemistry offers a sustainable and powerful alternative to traditional thermal reactions by using light as a reagentless energy source. mdpi.com Light-driven reactions can proceed under mild conditions, often at room temperature, which helps to prevent the degradation of sensitive functional groups. technologynetworks.com These methods can enable unique chemical transformations that are not accessible through thermal pathways, allowing for the construction of complex molecular architectures. technologynetworks.comnih.gov
The synthesis of heterocyclic scaffolds like tetrahydroquinolines has been successfully achieved using photochemical approaches, such as photoinduced energy transfer and photoredox cyclization. technologynetworks.comnih.govresearchgate.net These reactions are often enabled by the formation of an electron donor-acceptor (EDA) complex that absorbs light to generate reactive radical intermediates. nih.gov While direct photochemical synthesis of the this compound core is an area requiring further exploration, the principles established in the synthesis of related heterocycles suggest its potential. Photochemical methods could be applied for C-H functionalization or cyclization reactions to build or modify the this compound scaffold, offering a novel and eco-compatible synthetic route. mdpi.com
Derivatization Strategies for Functionalized this compound
Derivatization, or late-stage functionalization, is a critical strategy in medicinal chemistry for modifying a parent molecule like this compound to generate a library of analogues. nih.govnih.gov This approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups onto the core scaffold without resorting to de novo synthesis for each new compound. nih.gov
Substitutions on the Acridine Ring System
The aromatic rings of the acridine system are prime targets for substitution, allowing for the modulation of the molecule's electronic, steric, and physicochemical properties. Electrophilic substitution reactions are a common method to introduce new functionalities. For example, nitration of related pyrido[2,3,4-kl]acridines has been successfully achieved using conditions such as a mixture of nitric and sulfuric acid, demonstrating that the acridine nucleus is amenable to such modifications. researchgate.net
The position and nature of the substituent on the acridine ring can have a profound effect on the molecule's biological activity. nih.gov Structure-activity relationship studies on acridine derivatives have shown that both the size and electronic properties of substituents influence their bioactivity. rsc.org For example, research on 2-substituted acridine analogues has demonstrated that varying the alkyl group (from methyl to ethyl to butyl) can significantly impact cytotoxic effects, indicating the importance of substituent length and size. rsc.org
Table 1: Impact of Ring Substitution on Acridine Analogues This table is generated based on reported trends for acridine derivatives to illustrate the concept of substitution effects.
| Substituent at Position 2 | Relative Size | Observed Effect on Cytotoxicity | Reference |
|---|---|---|---|
| Hydrogen (unsubstituted) | Smallest | Baseline activity | rsc.org |
| Methyl (-CH₃) | Small | Similar to baseline | rsc.org |
| Ethyl (-CH₂CH₃) | Medium | Potentially altered activity | rsc.org |
| Butyl (-CH₂CH₂CH₂CH₃) | Large | More active than methyl/ethyl | rsc.org |
Modifications at the Ethyl Group
The ethyl group itself provides a site for chemical modification to generate novel derivatives. While specific studies on the derivatization of the ethyl group on this compound are limited, standard organic synthetic methods for alkyl chains on aromatic rings can be applied. These potential modifications include:
Oxidation: The methylene (B1212753) (-CH₂-) position of the ethyl group is analogous to a benzylic position and is susceptible to oxidation. Using appropriate oxidizing agents, it could be converted into a ketone (to form an acetylacridine derivative) or further to a carboxylic acid.
Halogenation: Free radical halogenation could introduce bromine or chlorine atoms at the methylene position, creating a reactive handle for subsequent nucleophilic substitution reactions. This would allow for the attachment of a wide variety of other functional groups.
Chain Functionalization: The terminal methyl group could potentially be functionalized, although this is generally more challenging than modification at the more reactive methylene position.
These transformations would yield new classes of this compound derivatives with altered polarity, reactivity, and hydrogen-bonding capabilities, significantly expanding the chemical space around the parent molecule.
Conjugation with Other Molecular Scaffolds
To enhance targeting or introduce new functionalities, the this compound scaffold can be conjugated with other molecular entities to create hybrid molecules. nih.gov This strategy combines the properties of acridine with those of another pharmacophore or functional moiety. Such conjugates are designed to interact with specific biological targets or to possess dual modes of action.
Examples of conjugation strategies developed for the general acridine class, which are applicable to functionalized this compound derivatives, include:
Acridine-Peptide Conjugates: Acridine derivatives have been linked to peptides to target specific protein structures or DNA conformations, such as G-quadruplexes. nih.gov
Acridine-Porphyrin Hybrids: These conjugates are designed for applications in photodynamic therapy, combining the DNA-intercalating ability of acridine with the photosensitizing properties of porphyrins. nih.gov
Acridine-Lexitropsin Conjugates: Lexitropsins are DNA minor-groove binding agents. Conjugating them with acridine, a DNA intercalator, creates "combilexins," which are ligands that can bind DNA with high affinity and sequence specificity. nih.gov
These derivatization strategies highlight the versatility of the this compound structure as a scaffold for developing a diverse range of functionalized molecules for various scientific applications.
Spectroscopic and Photophysical Characterization of Ethylacridine
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of acridine (B1665455) is characterized by distinct bands in the ultraviolet and visible regions, arising from the excitation of electrons from lower to higher energy orbitals. These absorptions are a hallmark of the molecule's conjugated π-system.
The absorption spectra of acridine and its derivatives are primarily the result of π → π* and n → π* electronic transitions. acs.org The high-intensity bands observed are typically assigned to π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. sphinxsai.com For acridine, the absorption bands observed in the 340-400 nm region are attributed to these π → π* transitions. sphinxsai.com
Theoretical studies using multiconfigurational second-order perturbation methods have provided a more detailed assignment of the electronic spectra, analyzing the low-lying valence singlet and triplet π → π* and n → π* excited states. acs.org These computational analyses help to precisely locate the energy levels and confirm the nature of the transitions responsible for the observed absorption bands. acs.org
The surrounding solvent environment can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. su.edu.lyvlabs.ac.in The position, intensity, and shape of absorption bands can shift depending on the polarity of the solvent. vlabs.ac.in For acridine, the absorption spectrum shows a sensitivity to solvent polarity, particularly in its second absorption peak. sphinxsai.com
As the polarity of the solvent increases, this peak exhibits a bathochromic shift (a shift to longer wavelengths), also known as a red shift. sphinxsai.com This effect is attributed to the excited state having a higher dipole moment than the ground state; polar solvents stabilize the more polar excited state to a greater extent, thus reducing the energy gap for the transition. sphinxsai.com The absorption maxima of acridine in a range of solvents with varying polarities are presented below.
Table 1: UV-Vis Absorption Maxima of Acridine in Various Solvents
| Solvent | Peak 1 (nm) | Peak 2 (nm) |
|---|---|---|
| Carbon Tetrachloride | 344 | 362 |
| Dichloromethane | 346 | 364 |
| Propan-2-ol | 347 | 365 |
| Ethanol | 348 | 365 |
| Methanol | 348 | 366 |
| Acetonitrile | 347 | 364 |
Data sourced from S. A. H. Khatib et al., International Journal of ChemTech Research. sphinxsai.com
Fluorescence and Luminescence Spectroscopy
Following the absorption of light and promotion to an excited state, molecules like acridine can relax to the ground state by emitting a photon. This process, known as fluorescence, is a key characteristic of many acridine derivatives, which are often referred to as acridine dyes.
The fluorescence of acridine is readily observed when excited with UV light. A study exciting acridine at 380 nm produced fluorescence emission spectra with two distinct peaks across a range of solvents. sphinxsai.com The emission spectrum is typically a mirror image of the lowest-energy absorption band. Like the absorption spectrum, the fluorescence emission is also sensitive to the solvent environment. The emission maxima for acridine in several solvents are detailed in the table below.
Table 2: Fluorescence Emission Maxima of Acridine in Various Solvents (Excitation at 380 nm)
| Solvent | Peak 1 (nm) | Peak 2 (nm) |
|---|---|---|
| Carbon Tetrachloride | 544 | 575 |
| Dichloromethane | 546 | 576 |
| Propan-2-ol | 541 | 569 |
| Ethanol | 546 | 571 |
| Methanol | 544 | 585 |
| Acetonitrile | 541 | 571 |
Data sourced from S. A. H. Khatib et al., International Journal of ChemTech Research. sphinxsai.com
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. uci.edu This value gives the probability that an excited molecule will decay via fluorescence rather than non-radiative pathways like internal conversion or intersystem crossing. uci.edu The quantum yield is influenced by the molecular structure and external factors such as the solvent, temperature, and pH. atto-tec.com
For the acridine derivative proflavin (3,6-diaminoacridine), a fluorescence quantum yield of 0.34 has been reported in water. omlc.org The fluorescence lifetime (τ) is another critical parameter, representing the average time a molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked, and together they determine the brightness of a fluorophore. atto-tec.com
Photobleaching, or fading, is the photochemical destruction of a fluorophore upon exposure to light, rendering it permanently non-fluorescent. wikipedia.orgthermofisher.com Acridine dyes, while historically significant, are generally known to be not very lightfast, which has limited their commercial use. wikipedia.org
The mechanism of photobleaching often involves the excited fluorophore transitioning from its singlet excited state to a more reactive, long-lived triplet state. wikipedia.orgsvi.nl From this triplet state, the molecule can react with other molecules, particularly molecular oxygen, leading to its permanent alteration. svi.nl Flash photolysis studies on acridinedione dyes have shown that photolysis leads to the formation of primary photoproducts such as a cationic radical and a solvated electron. rsc.org Subsequent reactions of these radicals can lead to the degradation of the dye. rsc.org Studies involving the photocatalytic degradation of dyes like acridine orange have also been conducted to understand their environmental breakdown. nih.gov The rate of photobleaching is an important consideration in applications such as fluorescence microscopy, where prolonged illumination can lead to significant signal loss. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Chemical Shift Analysis
In the ¹H NMR spectrum of an ethylacridine (B12930572) isomer, such as 9-ethylacridine (B14139479), distinct signals would be anticipated for the ethyl group's protons and the aromatic protons of the acridine ring system. The methylene (B1212753) (-CH₂) protons of the ethyl group would likely appear as a quartet, shifted downfield due to the deshielding effect of the aromatic acridine ring. The terminal methyl (-CH₃) protons would be expected to resonate as a triplet at a more upfield position.
The aromatic region of the spectrum would display a complex pattern of multiplets. The specific chemical shifts and coupling constants of these aromatic protons would be highly dependent on the position of the ethyl substituent on the acridine framework, as it influences the electronic environment of each proton. For instance, protons closer to the nitrogen atom or the ethyl group would experience different shielding effects compared to those more distant.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 9-Ethylacridine
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1, H-8 | 8.10 - 8.30 | Doublet | 7.0 - 9.0 |
| H-2, H-7 | 7.40 - 7.60 | Triplet | 7.0 - 9.0 |
| H-3, H-6 | 7.60 - 7.80 | Triplet | 7.0 - 9.0 |
| H-4, H-5 | 7.90 - 8.10 | Doublet | 7.0 - 9.0 |
| -CH₂- | 3.00 - 3.30 | Quartet | 7.0 - 8.0 |
| -CH₃ | 1.30 - 1.60 | Triplet | 7.0 - 8.0 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
¹³C NMR and Heteronuclear Correlations
The ¹³C NMR spectrum of this compound would provide information on each unique carbon atom in the molecule. The carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum. The aromatic carbons of the acridine core would resonate in the downfield region, with their specific chemical shifts influenced by the position of the ethyl group and the nitrogen atom.
To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular structure and confirming the substitution pattern.
Mass Spectrometry (MS) Applications in Structure Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 2-ethylacridine, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (207.27 g/mol ). youtube.com
Interactive Data Table: Key Mass Spectrometry Fragments for 2-Ethylacridine
| m/z | Proposed Fragment | Significance |
| 207 | [C₁₅H₁₃N]⁺ | Molecular Ion |
| 192 | [C₁₄H₁₀N]⁺ | Loss of •CH₃ |
| 208 | [C₁₅H₁₄N]⁺ | M+1 peak |
| Data sourced from PubChem CID 610161. youtube.com |
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For this compound, the IR and Raman spectra would be characterized by several key vibrational modes.
The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the acridine ring system would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings would be visible in the fingerprint region (below 1400 cm⁻¹), and their specific frequencies and patterns would be diagnostic of the substitution pattern on the acridine core.
Circular Dichroism (CD) Spectroscopy in Chiral Interactions
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules. While this compound itself is not chiral, if it were to interact with a chiral environment or if a chiral center were introduced into the molecule (for example, by substitution with a chiral group), CD spectroscopy could be used to probe these chiral interactions.
In such a scenario, the acridine chromophore would become a reporter for the chiral environment. The electronic transitions of the acridine ring would exhibit CD signals, the signs and magnitudes of which would provide information about the induced chirality and the nature of the non-covalent interactions with the chiral host or the absolute configuration of the chiral derivative.
Molecular Interactions of Ethylacridine with Biological Macromolecules
Interactions with Deoxyribonucleic Acid (DNA)
Ethylacridine (B12930572), a heterocyclic compound, engages in multifaceted interactions with deoxyribonucleic acid (DNA), primarily through intercalation, which significantly perturbs the structure and function of the genetic material. These interactions are fundamental to its biological activities and have been the subject of extensive research.
Intercalation Mechanisms and Binding Modes
The planar aromatic structure of the acridine (B1665455) ring is the key determinant of its interaction with DNA. This interaction is not monolithic and can occur through several mechanisms, with the classic intercalation model being the most predominant.
The quintessential mode of interaction for acridine derivatives with DNA is the classic intercalation model. wikipedia.org In this model, the planar, polycyclic aromatic system of the this compound molecule inserts itself between the stacked base pairs of the DNA double helix. mdpi.com This insertion necessitates a temporary, localized unwinding of the DNA helix to create a space for the molecule. wikipedia.org The intercalated this compound molecule is then stabilized by van der Waals forces and π-π stacking interactions with the adjacent purine (B94841) and pyrimidine (B1678525) bases. This mode of binding is common to many planar aromatic molecules and is a well-established mechanism for DNA-ligand interactions. mdpi.com
The process of intercalation can be conceptualized as a multi-step event. Initially, the cationic this compound molecule is electrostatically attracted to the polyanionic surface of the DNA. wikipedia.org Following this initial association, the molecule is thought to diffuse along the DNA surface until it encounters a transient opening between base pairs, into which it can then slide, moving from the hydrophilic exterior to the more hydrophobic interior of the DNA helix. wikipedia.org
Furthermore, some acridine derivatives have been shown to exhibit groove binding, where the molecule or its side chains fit into the minor or major groove of the DNA. nih.gov While the classic model for minor groove binders often involves molecules with a crescent shape that complements the curvature of the groove, the specific orientation and interactions can vary. For instance, studies with certain acridine derivatives have indicated a preference for intercalation from the minor groove. nih.gov The relative positioning of side chains on the acridine ring can be a crucial factor in determining groove specificity. nih.gov These groove interactions are often stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The displacement of water molecules from the minor groove upon ligand binding can also contribute favorably to the binding entropy.
Influence on DNA Conformation and Topology
The insertion of this compound between DNA base pairs induces significant structural and topological changes in the DNA molecule. The most direct consequence of intercalation is the unwinding of the DNA double helix at the site of binding. wikipedia.org This unwinding is necessary to accommodate the intercalating molecule and results in a decrease in the helical twist of the DNA. The extent of this unwinding is quantified by the unwinding angle, which varies for different intercalators. For example, ethidium (B1194527) bromide unwinds DNA by approximately 26°, while proflavine (B1679165), a related acridine, has an unwinding angle of about 17°. wikipedia.org Studies on various acridine derivatives have reported a range of unwinding angles, often around 17°. nih.gov
This unwinding, in turn, leads to a lengthening of the DNA molecule, as the base pairs are pushed apart to create a space of approximately 3.4 Å for the intercalator. wikipedia.org These local changes in DNA structure can have broader topological consequences, particularly in supercoiled circular DNA, where intercalation can lead to the relaxation or even the introduction of supercoils.
The following table summarizes the unwinding angles for several acridine derivatives, providing a comparative perspective on the potential effect of this compound.
| Intercalating Agent | Unwinding Angle (°) | Reference |
| 9-Aminoacridine (B1665356) | ~17 | nih.gov |
| Quinacrine | ~17 | nih.gov |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | 24 ± 2 | researchgate.net |
| Ethidium Bromide (reference) | 26 | wikipedia.org |
| Proflavine (reference) | ~17 | wikipedia.org |
Binding Thermodynamics and Kinetics
The interaction of this compound and its analogs with DNA is governed by thermodynamic and kinetic principles. The binding affinity is typically characterized by the binding constant (K), which is a measure of the equilibrium between the free and DNA-bound ligand. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of this interaction, including the binding enthalpy (ΔH) and binding entropy (ΔS). nih.gov
The kinetics of the binding process, describing the rates of association and dissociation, are also crucial for understanding the biological effects of these compounds. The dissociation of acridine-DNA complexes can be studied using techniques such as the surfactant-sequestration method. researchgate.net
The table below presents thermodynamic data for the interaction of an acridine derivative with DNA, illustrating the energetic contributions to the binding process.
| Acridine Derivative | Binding Constant (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) | 1.1 x 10^6 M^-1 | -8.2 | -10.5 | -2.3 |
| 5-Methyl-AAC | 3.5 x 10^6 M^-1 | -8.9 | -12.1 | -3.2 |
Data adapted from a study on acridine-4-carboxamide derivatives. The values for ΔG and TΔS are calculated from the reported K and ΔH values at 298 K.
Sequence Specificity and DNA Damage Induction Mechanisms
While intercalation can occur at many sites along the DNA molecule, many acridine derivatives exhibit a degree of sequence specificity, preferentially binding to certain base pair sequences. For example, some simple acridines show a preference for intercalating at 5'-pyrimidine-purine-3' steps, with a disfavoring of GC steps compared to CG sequences. nih.gov NMR spectroscopy studies have been instrumental in elucidating the preferred binding sites and the specific interactions between acridine derivatives and oligonucleotides. nih.govnih.gov For instance, some derivatives have been shown to intercalate into 5′-CG/CG and 5′-GA/TC base steps. nih.gov
The interaction of this compound with DNA can also lead to DNA damage. Intercalating agents can interfere with the function of DNA-processing enzymes like topoisomerases, leading to the stabilization of cleavage complexes and the formation of DNA strand breaks. mdpi.com Acridine derivatives have been shown to induce both single-strand breaks and DNA-protein cross-links. nih.gov DNA-protein cross-links are particularly cytotoxic lesions where a protein becomes covalently attached to the DNA, posing a significant barrier to DNA replication and transcription. nih.govthesciencein.org The formation of reactive oxygen species, potentially facilitated by the acridine molecule, may also contribute to oxidative DNA damage. nih.gov The induction of DNA damage is a critical mechanism underlying the biological and therapeutic effects of many acridine compounds. biocrick.complos.org
Interactions with Ribonucleic Acid (RNA)
While the interaction of acridines with DNA is well-documented, their binding to ribonucleic acid (RNA) is also a critical aspect of their molecular activity. The structural diversity of RNA allows for complex recognition by small molecules like this compound.
This compound and its parent compound, acridine, primarily target structured regions within RNA molecules rather than single-stranded sequences. A key target is the G-quadruplex (G4), a secondary structure formed in guanine-rich sequences. mdpi.comreading.ac.uk These G4 structures, comprising stacked G-tetrads, are found in functionally important regions of RNA, such as the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) and in telomeric RNA (TERRA). mdpi.comacs.org
The binding of acridine derivatives to G-quadruplexes typically occurs via end-stacking, where the planar acridine ring stacks on the terminal G-tetrad. reading.ac.uknih.gov This interaction is stabilized by π-π stacking forces. Additionally, side chains on the acridine ring can engage in electrostatic interactions or groove binding, further enhancing affinity and specificity. nih.govnih.gov For instance, protonable side chains on acridine ligands can enhance binding through favorable electrostatic interactions with the phosphate (B84403) backbone. nih.gov The unique 2'-hydroxyl groups of the RNA sugar backbone can also play a direct role in ligand recognition, forming hydrogen bonds that help define specific loop conformations involved in binding an acridine molecule. acs.org
The binding affinity of acridine derivatives for RNA targets can be quite high. Studies on aminoglycoside-acridine conjugates targeting the HIV-1 Rev response element (RRE), a highly structured RNA motif, have demonstrated high-affinity binding with dissociation constants (Kd) in the low nanomolar range (≤ 10 nM). nih.govresearchgate.net The affinity of intercalating agents is also dependent on the specific RNA structure; for example, the acridine derivative proflavine binds to a 2',5'-linked RNA duplex with a 25-fold greater association constant than to standard 3',5'-linked RNA. nih.govresearchgate.net
| Acridine Derivative | RNA Target | Binding Affinity (Kd or IC50) | Primary Binding Mode |
|---|---|---|---|
| Aminoglycoside-Acridine Conjugates | HIV-1 Rev Response Element (RRE) | ≤ 10 nM (Kd) | Groove Binding / Intercalation |
| BRACO-19 (Trisubstituted Acridine) | Telomeric G-Quadruplex | 115 nM (IC50 for Telomerase Inhibition) | End-Stacking, Groove Binding |
| Proflavine (Acridine Derivative) | 2',5'-linked RNA duplex | High (25x > 3',5' RNA) | Intercalation |
By binding to specific RNA structures, this compound and related compounds can significantly modulate RNA's biological functions. The stabilization of G-quadruplex structures in the 5'-UTR of oncogenes like NRAS by small molecules can inhibit gene expression by impeding the translational machinery. mdpi.com
Furthermore, these interactions can influence pre-mRNA splicing, a critical step in gene expression. researchgate.net RNA G-quadruplexes are known to be involved in regulating alternative splicing. nih.gov Specific conjugates of 9-aminoacridine have been shown to modulate the pre-mRNA splicing of the mdm2 gene, a key regulator of the tumor suppressor p53. researchgate.net By targeting intron-exon junctions, these conjugates effectively inhibit the splicing process, leading to the retention of an intron in the final mRNA transcript. researchgate.net This demonstrates that acridines can be directed to specific pre-mRNA sequences to alter splicing outcomes, a mechanism with significant implications for gene regulation. The binding of ligands can also affect splicing by altering the affinity of splicing factors for their binding sites or by stabilizing RNA secondary structures that obscure these sites. youtube.com
Cellular and Subcellular Mechanistic Studies of Ethylacridine
Impact on Nucleic Acid Replication and Transcription Processes
Ethylacridine (B12930572) is recognized as a DNA intercalating agent, a characteristic feature of many acridine (B1665455) derivatives. This intercalation is a primary mechanism through which it disrupts the fundamental processes of nucleic acid replication and transcription. By inserting itself between the base pairs of the DNA double helix, this compound alters the topology of the DNA, thereby creating a physical impediment to the enzymes involved in these processes.
The intercalation of this compound into the DNA template interferes with the progression of DNA polymerase. While direct in-vitro kinetic studies specifically on this compound's inhibition of DNA polymerase are not extensively available in public literature, the mechanism for acridine derivatives is generally understood to be competitive inhibition. This suggests that the altered DNA structure created by this compound intercalation may prevent the proper binding of DNA polymerase or hinder its translocation along the DNA strand, thus competitively inhibiting the synthesis of new DNA.
Research on other acridine compounds has demonstrated that they can act as competitive inhibitors of DNA polymerase I. This inhibition is likely due to the distortion of the DNA template upon intercalation, which in turn affects the enzyme's ability to accurately read the template and incorporate nucleotides.
Similar to its effect on DNA polymerase, this compound's intercalation into DNA disrupts the process of transcription by impeding the function of RNA polymerase. Studies on aminoacridines have shown that they can inhibit E. coli RNA polymerase in vitro. The kinetic analysis of this inhibition suggests a competitive mechanism, where the acridine compound competes with the binding of the RNA polymerase to the DNA template. It is plausible that this compound shares this mechanism, whereby its presence in the DNA minor groove obstructs the binding of RNA polymerase or its movement along the DNA, thereby preventing the synthesis of RNA transcripts.
Modulation of Cellular Signaling Pathways (at a molecular level)
Emerging research indicates that this compound can modulate key cellular signaling pathways that are crucial for cell growth, proliferation, and survival.
One of the significant findings is the ability of Ethacridine to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Extracellular signal-regulated kinase (ERK) signaling pathways. The ERK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is often dysregulated in various diseases, including cancer.
The MAPK/ERK pathway is a multi-tiered kinase cascade, typically initiated by signals from cell surface receptors that activate the small GTPase Ras. Ras then activates a cascade of protein kinases: Raf, followed by MEK (MAPK/ERK kinase), and finally ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that regulate gene expression related to cell proliferation and survival.
A study on colon cancer cells demonstrated that Ethacridine treatment led to a significant suppression of the phosphorylation of key proteins in the JAK/STAT/ERK pathways. This suggests that Ethacridine may exert its effects by inhibiting one or more of the upstream kinases in the MAPK/ERK cascade, such as Raf or MEK, or by promoting the dephosphorylation of ERK. The precise molecular target of this compound within this cascade remains an area for further investigation. While some acridine derivatives have been shown to activate MAPK pathways, the inhibitory effect of Ethacridine on the ERK pathway highlights the diverse biological activities of this class of compounds. The effects of this compound on other MAPK pathways, such as the JNK and p38 pathways, have not yet been extensively studied.
Interactive Data Table: Effect of Ethacridine on Key Signaling Proteins
| Signaling Pathway | Protein | Effect of Ethacridine Treatment | Cell Type |
| JAK/STAT/ERK | p-JAK | Suppression | Colon Cancer Cells |
| JAK/STAT/ERK | p-STAT | Suppression | Colon Cancer Cells |
| JAK/STAT/ERK | p-ERK | Suppression | Colon Cancer Cells |
Note: This table is based on findings from a study on colon cancer cells and may not be representative of all cell types.
Currently, there is a lack of specific research data in the public domain detailing the direct receptor-ligand interactions of this compound with cellular receptors. The lipophilic nature of the acridine ring suggests a potential for interaction with various cellular components, but specific high-affinity binding to a particular receptor has not been characterized. This remains an important area for future research to fully understand the spectrum of this compound's cellular effects.
Induction of Cellular Stress Responses and Molecular Pathways
This compound has been shown to modulate cellular responses to stress. Furthermore, evidence from related compounds suggests that the acridine structure itself may be capable of inducing cellular stress responses.
A study utilizing murine intestinal organoids demonstrated that Ethacridine lactate could attenuate markers of stress-induced intestinal barrier dysfunction mdpi.com. In this model, Ethacridine reduced the expression of several inflammatory markers that are typically upregulated during cellular stress mdpi.com. This suggests that this compound can modulate the cellular response to pre-existing stress conditions.
Furthermore, the lactate component of Ethacridine lactate has been shown in other studies to induce endoplasmic reticulum (ER) stress nih.gov. ER stress triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. The UPR is initiated by three main ER-transmembrane sensors: IRE1, PERK, and ATF6. While direct evidence for this compound inducing the UPR is pending, the potential contribution of its lactate salt form warrants investigation.
Additionally, studies on other acridine derivatives, such as acridine chalcones, have shown that they can induce oxidative stress by increasing the production of reactive oxygen species (ROS) nih.gov. Oxidative stress can damage cellular components, including proteins, lipids, and DNA, and can activate various stress-responsive signaling pathways, including the MAPK pathways. It is plausible that this compound, due to its acridine core, may also have the potential to induce oxidative stress in certain cellular contexts.
Oxidative Stress Induction Mechanisms
Acridine derivatives have been shown to induce cellular oxidative stress through various mechanisms, primarily centered around the generation of reactive oxygen species (ROS). This can lead to significant cellular damage and, in some cases, apoptosis.
One of the core mechanisms involves the interaction of acridine compounds with cellular respiration. Some derivatives can accept or donate electrons within the electron transport chain, disrupting normal processes and leading to the formation of superoxide radicals nih.gov. For instance, studies on certain acridone derivatives have demonstrated a notable increase in intracellular ROS and the lipid peroxidation product malondialdehyde (MDA) in treated cells nih.gov. This is often accompanied by a decrease in the mitochondrial transmembrane potential, indicating mitochondrial dysfunction as a key source of oxidative stress nih.gov.
The impact on cellular antioxidant systems is another critical aspect. Research on an acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, revealed a significant decrease in the levels of glutathione (GSH) and the ratio of reduced to oxidized glutathione (GSH/GSSG) in leukemia cells nih.gov. This depletion of essential cellular antioxidants leaves the cells more vulnerable to oxidative damage. Furthermore, a decrease in phosphatidylcholines and a corresponding increase in their oxidative products, lysophosphatidylcholines, have been observed, indicating oxidative damage to cell membranes nih.gov.
The induction of oxidative stress by acridine derivatives is often closely linked to their cytotoxic effects. For example, the cytotoxicity of the proflavine (B1679165) derivative hexyl-AcrDIM has been directly connected to the induction of oxidative stress in cells nih.gov. Similarly, the antiproliferative effect of the acridine chalcone derivative (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one in human colorectal cancer cells is mediated by the induction of oxidative stress, leading to mitochondrial dysfunction, DNA damage, and apoptosis nih.gov.
Table 1: Effects of Acridine Derivatives on Markers of Oxidative Stress
| Acridine Derivative | Cell Line | Effect on ROS/RNS | Effect on Glutathione (GSH) | Effect on Lipid Peroxidation | Reference |
| 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride | CCRF-CEM (Leukemia) | Increased | Decreased GSH and GSH/GSSG ratio | Increased malondialdehyde (MDA) | nih.gov |
| Hexyl-AcrDIM | Leukemic cell lines | Increased | Not specified | Not specified | nih.gov |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colorectal Cancer) | Increased | Not specified | Increased 8-oxo-7,8-dihydroguanine (oxidative DNA damage) | nih.gov |
Investigations into DNA Repair Pathway Activation
The interaction of acridine derivatives with DNA is a cornerstone of their biological activity. Many acridine compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix mdpi.commdpi.com. This physical interaction can interfere with essential cellular processes such as DNA replication and transcription, leading to DNA damage mdpi.com.
The DNA damage induced by acridine derivatives can trigger cellular DNA damage response (DDR) pathways. Some acridine compounds have been identified as potent DNA-damaging agents aacrjournals.org. For instance, three 9-anilino-acridones (VS52, VS56, and VS57) were shown to have significant DNA-damaging activity, which is believed to be the source of their cytotoxicity aacrjournals.org. The damage inflicted by these compounds can activate various repair pathways.
Furthermore, some acridine derivatives have been found to inhibit key enzymes involved in DNA repair and replication, such as topoisomerase II aacrjournals.org. By inhibiting this enzyme, these compounds can lead to the accumulation of DNA double-strand breaks, which are highly cytotoxic lesions.
The cellular response to the DNA damage caused by acridine derivatives can involve the activation of checkpoint signaling and the upregulation of DNA repair mechanisms nih.govmdpi.com. However, if the damage is too extensive, it can lead to the induction of apoptosis. For example, a platinum-acridine hybrid agent was shown to cause a robust S-phase arrest in non-small cell lung cancer cells, indicating a significant inhibition of DNA replication acs.org. This suggests that the DNA adducts formed by this agent are particularly lethal to the cells, likely overwhelming their DNA repair capacity acs.org.
It is important to note that while some agents can activate DNA repair pathways as a consequence of inducing damage, other research focuses on the therapeutic potential of upregulating DNA repair systems to mitigate disease susceptibility, although specific activators within the acridine class are not well-documented in the provided search results nih.gov.
Subcellular Localization and Distribution Mechanisms (in vitro studies)
Uptake and Efflux Mechanisms in Cell Lines
The cellular accumulation of acridine derivatives is a critical determinant of their biological activity and is governed by the balance between their uptake into and efflux out of the cell. The physicochemical properties of acridine compounds, such as their planar structure and potential for ionization at physiological pH, influence their ability to cross cellular membranes nih.gov.
While some small molecule drugs can diffuse across the phospholipid bilayer, the transport of many pharmaceutical agents is mediated by specific transporter proteins nih.gov. For acridine derivatives, their potential to exist as cations at neutral pH can influence their interaction with cell membranes and transport systems researchgate.net.
Of significant interest is the role of efflux pumps in mediating resistance to acridine-based compounds. Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy ptfarm.plnih.gov. The overexpression of efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR) in cancer cells nih.govresearchgate.net.
Studies have investigated the interaction of acridone derivatives with components of efflux pumps. For example, certain acridones have been shown to interact with P-gp, ATP, and Mg2+, suggesting they can act as modulators of MDR nih.gov. One study demonstrated that an acridone derivative decreased the efflux of a known P-gp substrate, Rhodamine 6G, in Candida albicans, indicating its potential to inhibit efflux pump activity nih.gov.
The development of drug-resistant cancer cell lines often involves the upregulation of these efflux mechanisms atcc.org. Understanding the interplay between the uptake and efflux of acridine derivatives is therefore crucial for designing strategies to overcome drug resistance.
Organelle-Specific Accumulation and Interaction
Following their entry into the cell, acridine derivatives can exhibit specific patterns of subcellular distribution, accumulating in particular organelles. This localization is a key factor in their mechanism of action, as their effects are often exerted at these specific subcellular sites.
A prominent target for the accumulation of certain acridine derivatives is the mitochondria nih.gov. The accumulation of a hexyl-AcrDIM derivative in the mitochondria of leukemic cells was confirmed through imaging flow cytometry nih.gov. This mitochondrial accumulation was associated with a significant decrease in intracellular ATP levels and the induction of oxidative stress, suggesting that the mitochondria are a primary site of action for this compound nih.gov. The cationic nature of many acridine compounds may facilitate their accumulation in the negatively charged mitochondrial matrix.
Acridine orange, a well-known fluorescent dye of the acridine family, is known to accumulate in acidic vesicular organelles such as lysosomes nih.gov. Its accumulation is driven by the pH gradient, as it becomes protonated and trapped within these acidic compartments nih.gov. This property has been utilized for studying the dynamics of these organelles.
The interaction between different organelles is a complex and dynamic process that is essential for maintaining cellular homeostasis frontiersin.orgnih.govnih.gov. While direct evidence of this compound influencing these interactions is not available from the provided search results, the accumulation of acridine derivatives in key organelles like mitochondria and lysosomes suggests a potential to impact inter-organelle communication. For example, the disruption of mitochondrial function by acridine compounds could have downstream effects on mitochondria-endoplasmic reticulum interactions, which are crucial for calcium signaling and apoptosis nih.gov.
Table 2: Subcellular Localization of Acridine Derivatives
| Acridine Derivative | Organelle of Accumulation | Method of Detection | Associated Cellular Effect | Reference |
| Hexyl-AcrDIM | Mitochondria | ImageStream Imaging Flow Cytometer | Decreased ATP, Oxidative Stress, Apoptosis | nih.gov |
| Acridine Orange | Acidic Vesicular Organelles (e.g., Lysosomes) | Fluorescence Microscopy | Staining of acidic compartments | nih.gov |
Research Applications of Ethylacridine and Its Derivatives
The unique chemical structure and fluorescent properties of ethylacridine (B12930572) and its derivatives have made them valuable tools in various scientific research fields. Their applications range from visualizing cellular structures to quantifying minute amounts of substances and modulating biological pathways to understand disease mechanisms.
Structure Activity Relationship Sar Studies of Ethylacridine Analogues
Influence of Substituents on DNA Binding Affinity and Mode
The planar aromatic structure of the acridine (B1665455) ring system allows it to function as a classic DNA intercalator, inserting itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is a primary driver of its biological activity. The affinity and mode of this binding are significantly influenced by the nature, position, and size of substituents on the acridine core.
Substituents can modulate DNA binding through several mechanisms, including electronic effects, steric hindrance, and the formation of additional interactions within the DNA grooves. nih.gov For instance, studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues have shown that modifications at the C5 position of the acridine ring significantly enhance DNA binding affinity and free energy. nih.gov Enhanced nonelectrostatic contributions from these C5 substituents suggest they play a crucial role in the molecular interactions between the ligand and its DNA binding site. nih.gov
In a series of bis(acridine-4-carboxamides), analogues with small substituents like methyl (Me) or chloro (Cl) groups at the 5-position demonstrated superior potency. acs.org Larger substituents at any position led to a decrease in activity, which is likely due to a reduction in DNA binding affinity caused by steric hindrance. acs.org The length of alkyl substituents can also govern the binding mode, with certain chain lengths favoring major groove binding over intercalation. rsc.org Furthermore, the introduction of electron-donating groups, for example at the 7- or 8-position, can lead to more effective DNA interaction and higher activity. rsc.org
The side chains attached to the acridine nucleus are also critical. While the planar acridine ring intercalates, side chains often occupy the minor or major grooves of DNA, contributing to binding selectivity and affinity. nih.govnih.gov The consensus is that acridine analogues primarily target DNA through intercalation, which in turn disrupts the recognition and association of enzymes like topoisomerases. nih.gov
Table 1: Influence of Substituents on DNA Binding and Activity of Acridine Analogues
| Position of Substitution | Type of Substituent | Observed Effect on DNA Binding/Activity | Reference |
|---|---|---|---|
| C5 | Small (e.g., Me, Cl) | Enhanced DNA binding affinity and potency. | nih.govacs.org |
| C5 | Large | Decreased potency, likely due to lower DNA binding affinity. | acs.org |
| C7, C8 | Electron-donating groups | Increased activity due to more effective DNA interaction. | rsc.org |
| C2 | Methoxy (B1213986) group | Enhanced anticancer activity. | |
| Side Chain | Alkyl chain length | Can shift binding mode from intercalation to groove binding. | rsc.org |
| Linker | Linking two acridine units (dimers) | Can increase solubility and activity without negatively affecting DNA binding. | nih.gov |
Impact of Structural Modifications on Spectroscopic Properties
Structural modifications to the ethylacridine (B12930572) core invariably alter its electronic properties, which can be monitored using various spectroscopic techniques such as UV-Visible and fluorescence spectroscopy. These methods are not only crucial for characterizing new compounds but also for studying their interactions with biological macromolecules like DNA.
The interaction between acridine derivatives and DNA can be observed through changes in their absorption and emission spectra. For example, upon intercalation into the DNA helix, a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (decreased absorbance) are typically observed in the UV-Vis spectrum. mdpi.com These spectral changes provide evidence of the binding event and can be used to quantify binding parameters.
Similarly, fluorescence spectroscopy is a sensitive tool for probing these interactions. The fluorescence of acridine compounds is often quenched or enhanced upon binding to DNA, depending on the specific analogue and the binding mode. mdpi.com For instance, a study on a bis-phenanthridinium salt, an analogue of ethidium (B1194527), used UV and circular dichroism (CD) spectra to confirm that both of its phenanthridine (B189435) moieties intercalate into the DNA helix. nih.gov
The nature of the substituents plays a direct role in these spectroscopic properties. For example, in a study of phenothiazine (B1677639) derivatives, which are structurally related to acridines, substituents in arylamine fragments were shown to be crucial in their aggregation behavior and interaction with DNA, as observed by UV-Vis spectroscopy. mdpi.com Amino groups promoted H-aggregate formation and DNA interactions, while sulfanilic acid fragments prevented dimerization and DNA binding due to electrostatic repulsion. mdpi.com These changes in molecular state and binding capability are directly reflected in the spectroscopic output.
Relationship Between Structure and Molecular/Cellular Mechanism of Action
The biological effects of this compound and its analogues are a direct consequence of their molecular interactions, which are dictated by their chemical structure. The primary mechanism for many acridine derivatives is the disruption of DNA processing enzymes due to intercalation. nih.gov
Topoisomerase Inhibition: Acridine-4-carboxamides are a well-known class of DNA intercalating agents that function as topoisomerase poisons. nih.gov For example, DACA inhibits both topoisomerase I and II. nih.gov Structure-activity studies of bis(acridine-4-carboxamides) revealed that their cytotoxicity is consistent with a greater effect on topoisomerase I compared to topoisomerase II. acs.org The substitution of the acridine moiety and the linker between rings can have a significant effect on the antitumor activity by modulating this enzyme inhibition. rsc.org For instance, substituting the acridine ring at position 2 with a butyl group resulted in a more active compound than those with smaller ethyl or methyl groups at the same position. rsc.org
Kinase Inhibition: Beyond topoisomerase, SAR studies have identified acridine analogues as potent inhibitors of other enzymes. An optimization study of an acridine series identified compounds that could potently and selectively inhibit haspin and DYRK2, which are serine/threonine kinases. nih.govnih.gov The SAR study revealed that specific structural features were essential for inhibiting both kinases, including the three aromatic rings of the acridine core, the presence of methoxy groups, and a specific tether length and composition linking a side chain to the acridine ring. nih.gov
Other Mechanisms: The mechanism of action can also vary depending on the cellular context and the specific chemical structure of the analogue. A study on 2-Ethylacridine demonstrated its potential as an antibacterial agent against Methicillin-resistant Staphylococcus aureus (MRSA). mbimph.com The proposed mechanism involves binding to the multi-drug resistance protein (Nora), thereby disrupting its function. mbimph.com Other studies have shown that the anticancer activities of 9-aminoacridine (B1665356) derivatives may be related to their ability to induce apoptosis and cause cell-cycle arrest. researchgate.net
Table 2: Structure-Mechanism Relationship for Acridine Analogues
| Structural Feature | Molecular Target/Mechanism | Resulting Cellular Effect | Reference |
|---|---|---|---|
| Acridine-4-carboxamide core | DNA Intercalation; Topoisomerase I/II Inhibition | Cytotoxicity, Antitumor activity | nih.govacs.org |
| 2-Butyl substituted benzimidazole-acridine | Topoisomerase I Inhibition | Apoptosis in cancer cells | rsc.org |
| Methoxy groups and specific thioether linker | Haspin/DYRK2 Kinase Inhibition | Mitotic disruption | nih.gov |
| 2-Ethylacridine | Multi-drug resistance protein (Nora) in MRSA | Antibacterial activity | mbimph.com |
| 9-aminoacridine core with methoxy group | Induction of Apoptosis and Cell Cycle Arrest | Anticancer activity |
Computational and In Silico Approaches to SAR Prediction
In modern drug discovery, computational methods are used to predict the biological activity of novel compounds, thereby guiding synthesis and reducing the time and cost of research. beilstein-journals.org These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been extensively applied to acridine derivatives. nih.govmdpi.com
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For acridine derivatives, QSAR analyses have been used to study, interpret, and predict activities for various therapeutic applications. researchgate.net These studies use computed descriptors (e.g., topological, physicochemical) to build models, often using methods like multiple linear regression and artificial neural networks. researchgate.netresearchgate.net For example, QSAR equations for 9-amino-1,2,3,4-tetrahydroacridine derivatives identified a detrimental steric effect of substituents at position 7 and a favorable electron-attracting effect from substituents at positions 6 and 7. drugbank.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com This method is widely used to understand how acridine analogues interact with their biological targets. For instance, docking studies have been used to model the interaction of acridine derivatives with DNA, revealing how planar rings and flexible side chains contribute to DNA intercalation and inhibition of topoisomerase activity. researchgate.net In a study of 2-Ethylacridine, molecular docking analysis was performed to assess its antibacterial activity, demonstrating a high binding affinity for the multi-drug resistance protein (Nora) of S. aureus. mbimph.com Similarly, molecular modeling of certain acridine derivatives showed their binding to both the catalytic active site and the peripheral anionic site of the acetylcholinesterase enzyme. rsc.org These computational approaches provide valuable insights that complement experimental SAR studies and aid in the rational design of new, more effective this compound analogues. frontiersin.org
Computational and Theoretical Studies of Ethylacridine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, used to determine the optimized 3D geometries, energies, and electronic properties of molecules. bnmv.ac.in These calculations solve the Schrödinger equation, or approximations of it, for a given molecule, providing fundamental insights into its behavior. For acridine (B1665455) derivatives, these methods are crucial for understanding how substituents, such as an ethyl group, influence the electronic distribution and reactivity of the core acridine structure. bnmv.ac.inresearchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. A key component of this analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov
In studies of acridine derivatives, computational analyses have shown that substituents on the acridine ring can significantly alter the energies of these frontier orbitals. bnmv.ac.inresearchgate.net For ethylacridine (B12930572), the electron-donating nature of the ethyl group would be expected to influence the electron density of the aromatic system, thereby modulating its HOMO and LUMO energy levels. A systematic computational study on various acridine derivatives using Density Functional Theory (DFT) has provided detailed information on their global descriptors, including ionization potential, electron affinity, and the HOMO-LUMO gap in both ground and excited states. bnmv.ac.in
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Acridone | -6.21 | -1.55 | 4.66 |
| Proflavin | -5.25 | -2.26 | 2.99 |
| Acridine Orange | -5.01 | -1.99 | 3.02 |
| Acridine Yellow | -5.11 | -2.11 | 3.00 |
Data derived from a systematic computational study on acridine derivatives. bnmv.ac.inresearchgate.netresearchgate.net
Spectroscopic Property Prediction (UV-Vis, Fluorescence)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of organic molecules. chemrxiv.orgmdpi.commdpi.com These calculations can accurately forecast the wavelengths of maximum absorption (λmax) and emission, which arise from electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. nih.gov
For classes of compounds like acridines, TD-DFT studies can rationalize the relationship between the molecular structure (including the nature and position of substituents) and the observed spectroscopic properties. chemrxiv.org Calculations performed in various solvents, using models like the Polarizable Continuum Model (PCM), can also account for environmental effects on the spectra. nih.govnih.gov Studies on related pyrido[2,3,4-kl]acridines have demonstrated that TD-DFT can be a powerful tool to guide the synthesis of new derivatives with desired optical properties for applications such as bio-imaging. chemrxiv.org While specific predictive studies for this compound are not detailed in the available literature, the established methodologies ensure that its UV-Vis and fluorescence spectra can be reliably modeled.
| Computational Method | Basis Set | Solvent Model | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|---|
| TD-DFT (B3LYP) | 6-311+G(d,p) | IEF-PCM (Methanol) | 415 | 421 |
| TD-DFT (PBE0) | 6-311+G(d,p) | IEF-PCM (Methanol) | 409 | 421 |
| TD-DFT (CAM-B3LYP) | 6-311+G(d,p) | IEF-PCM (Methanol) | 402 | 421 |
Illustrative data based on methodologies applied to similar aromatic systems. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to study the interaction of small molecules with biological macromolecules, such as proteins and DNA. springernature.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target molecule, while MD simulations provide a dynamic view of the complex, revealing information about its stability, conformational changes, and the nature of interactions over time. frontiersin.orggauss-centre.eu
These methods are frequently applied to acridine derivatives, many of which are known to function by interacting with biological targets like DNA topoisomerases. ijper.orgjscimedcentral.commdpi.comnih.gov Such studies help to elucidate the mechanism of action and guide the design of new, more potent compounds.
Ligand-Macromolecule Binding Site Prediction
Molecular docking is a critical first step in predicting how a ligand like this compound might interact with a biological target. The process involves placing the ligand into the binding site of a macromolecule (e.g., an enzyme's active site) in various orientations and conformations and then scoring these poses based on their predicted binding affinity. ijper.orgnih.gov
For acridine derivatives, a primary target of interest is the DNA-topoisomerase complex. mdpi.comnih.gov Docking studies have shown that the planar acridine ring typically intercalates between DNA base pairs, while substituents at various positions can form additional hydrogen bonds or hydrophobic interactions with amino acid residues of the enzyme, enhancing binding affinity and specificity. ijper.orgmdpi.comnih.gov In silico studies of novel 9-anilinoacridines, for example, revealed strong hydrogen bonding and hydrophobic interactions with topoisomerase-II, with Glide scores indicating good binding affinity. ijper.orgjscimedcentral.com
| Parameter | Value |
|---|---|
| PDB ID of Target | 5GWK |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg487, T9, G10 |
| Types of Interactions | DNA Intercalation, Hydrogen Bonding, Hydrophobic Interactions |
Data based on docking studies of acridine derivatives with DNA-Topo IIα. mdpi.com
Conformational Analysis and Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nobelprize.orgchemistrysteps.com For this compound, this would primarily involve the rotation around the single bond connecting the ethyl group to the acridine ring. Different rotational positions (rotamers) will have different energies due to steric interactions between the ethyl group and the nearby atoms of the acridine core. lumenlearning.com
Computational methods can generate a potential energy surface by calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable (lowest energy) conformation. researchgate.net Furthermore, molecular dynamics simulations can be used to explore the conformational flexibility of the ligand within a protein's binding site. springernature.com MD simulations of protein-ligand complexes reveal how the ligand adapts its conformation to fit the binding pocket and how stable this bound conformation is over a period of nanoseconds, providing insights into the dynamic nature of the binding event. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. youtube.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications in chemistry. nih.gov
For a molecule like this compound, DFT is the foundational method for many of the theoretical studies discussed. Its applications include:
Geometry Optimization: Determining the most stable 3D structure of the molecule. nih.gov
Electronic Property Calculation: Computing the energies of frontier molecular orbitals (HOMO and LUMO) and deriving related chemical reactivity descriptors such as hardness, softness, and electronegativity. bnmv.ac.inresearchgate.netrsc.org
Vibrational Analysis: Predicting infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov
Spectroscopic Prediction: When extended to its time-dependent form (TD-DFT), it is used to predict UV-Vis absorption and fluorescence spectra, as previously discussed. chemrxiv.orgmdpi.com
A study on various acridine derivatives utilized DFT to calculate a suite of conceptual DFT-based descriptors, providing a detailed analysis of their electronic properties and reactivity, which was found to correlate with experimental observations. bnmv.ac.in
| Property Category | Specific Properties Calculable with DFT |
|---|---|
| Structural | Optimized molecular geometry, Bond lengths, Bond angles |
| Electronic | HOMO/LUMO energies, Electron density distribution, Atomic charges, Dipole moment |
| Thermodynamic | Enthalpy of formation, Gibbs free energy |
| Spectroscopic | Vibrational frequencies (IR/Raman), Electronic transitions (UV-Vis via TD-DFT) |
| Reactivity | Ionization potential, Electron affinity, Electronegativity, Chemical hardness |
Based on standard applications of DFT in computational chemistry. bnmv.ac.innih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on fundamental activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.menih.gov This approach is pivotal in medicinal chemistry for predicting the activity of new molecules, thereby streamlining the drug discovery process. fiveable.meijnrd.org For acridine derivatives, including this compound, QSAR studies focus on identifying the key molecular features that govern their fundamental biological activities, such as DNA intercalation and cytotoxicity. researchgate.netmdpi.com
The core principle of QSAR is that the biological effect of a molecule is directly related to its structural properties. fiveable.me By analyzing a series of related compounds, QSAR models can quantify the contributions of various physicochemical, electronic, and steric properties to the observed activity. ijsdr.org These properties are represented by numerical values known as molecular descriptors. slideshare.net
Research on acridine derivatives has shown that their fundamental activities are influenced by a variety of descriptors. arkat-usa.org Lipophilicity, often expressed as log P, plays a significant role, particularly in the cytotoxicity of certain acridine analogues. nih.gov Electronic and resonance properties, along with steric descriptors calculated as topological indexes, also significantly impact biological activity. nih.gov
For modeling the fundamental activity of DNA binding in acridine derivatives, parameters such as Molar Refractivity (MR), Molar Volume (MV), and Parachor (Pc) have proven important. arkat-usa.org Molar Refractivity, which combines the effects of a substituent's size and polarizability, has shown a direct relationship with DNA binding affinity; an increase in MR can enhance this interaction. arkat-usa.org Topological indices, which characterize molecular size and shape, are also crucial in these models. arkat-usa.orgresearchgate.net
The development of a robust QSAR model involves several key stages: selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of the most relevant descriptors, construction of a mathematical model using statistical methods like multiple linear regression, and rigorous validation of the model's predictive power. fiveable.meijsdr.orgslideshare.net
The following tables present examples of descriptors commonly used in QSAR studies of acridine derivatives and an illustrative QSAR model for a related series of compounds, demonstrating how these descriptors are correlated with a fundamental biological activity.
| Descriptor Class | Descriptor Name | Symbol | Significance in Fundamental Activities |
|---|---|---|---|
| Physicochemical | Lipophilicity (Partition Coefficient) | log P | Influences membrane permeability and transport to target sites. Can significantly affect cytotoxicity. nih.gov |
| Molar Refractivity | MR | Relates to the volume and polarizability of a molecule, affecting binding interactions with biological targets like DNA. arkat-usa.org | |
| Molar Volume | MV | A measure of the molecule's size, which is critical for steric interactions and fitting into binding sites. arkat-usa.org | |
| Topological | Wiener Index | W | Describes molecular branching and compactness, influencing how the molecule interacts with planar structures like DNA base pairs. arkat-usa.org |
| Randic Connectivity Index | χ | Reflects the degree of branching in a molecule, which can impact binding affinity. arkat-usa.org | |
| Balaban Index | J | A distance-based topological index that captures information about the size and shape of the molecule. arkat-usa.org | |
| Electronic | Dipole Moment | μ | Influences electrostatic interactions with target molecules. researchgate.net |
| Model Equation | n | r | Se | Q |
|---|---|---|---|---|
| logK = 0.0387 (± 0.004) MR + 0.2056 (±0.0739) I3 + 1.3645 | 21 | 0.928 | 0.1312 | 7.07 |
| logK = 0.0267 (± 0.0053) MR + 0.2734 (±0.0767) IDS + 2.8931 | 21 | 0.940 | 0.1203 | 7.81 |
| Note: This table presents models developed for phenylamino-acridine derivatives to illustrate the QSAR approach. researchgate.net 'n' is the number of compounds, 'r' is the correlation coefficient, 'Se' is the standard error of the estimate, and 'Q' is the quality factor. MR is Molar Refractivity; I3 and IDS are indicator parameters representing structural features. |
Future Directions and Emerging Research Avenues for Ethylacridine
Exploration of Novel Synthetic Pathways for Acridine (B1665455) Core
The synthesis of the acridine core is a fundamental area of research, as the efficiency and versatility of these methods directly impact the accessibility of novel ethylacridine (B12930572) derivatives. While traditional methods like the Bernthsen and Ullmann reactions have been staples, contemporary research is focused on developing more efficient, greener, and modular synthetic routes. chemistryviews.orgnih.gov
Recent advancements have seen the development of innovative approaches that simplify the synthesis of diverse acridine compounds, including unsymmetrical and multi-substituted derivatives. chemistryviews.org One such method leverages the synergistic combination of photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. chemistryviews.org This one-pot formation of acridine derivatives involves a copper-induced cascade that includes Chan-Lam amination, Friedel-Crafts acylation, and aromatization. chemistryviews.org
Another area of exploration is the use of microwave-assisted synthesis, which has been shown to decrease reaction times and utilize eco-friendly solvents like water. rsc.org For instance, a Co/C material derived from rice husks has been effectively used as a Lewis acid catalyst for the one-pot, multi-component synthesis of acridine derivatives under microwave irradiation. rsc.org
Furthermore, the development of magnetically recoverable nanocatalysts, such as graphene oxide incorporated strontium magnetic nanocatalysts, offers a green and efficient method for synthesizing acridine derivatives under solvent-free conditions. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of catalytic activity. nih.govresearchgate.net
Table 1: Comparison of Traditional and Novel Synthetic Pathways for Acridine Core
| Synthetic Pathway | Key Features | Advantages | Disadvantages |
| Bernthsen Synthesis | Reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride. nih.gov | Well-established, good for 9-substituted acridines. nih.gov | Often requires harsh conditions and may have limited substrate scope. |
| Ullmann Synthesis | Condensation of a primary amine with an aromatic aldehyde/carboxylic acid followed by cyclization. nih.gov | A prevalent and versatile method. nih.gov | Can involve multiple steps and strong mineral acids. nih.gov |
| Photo-excitation & Copper-mediated Cascade | Synergistic use of photo-excitation of o-alkyl nitroarenes and copper-mediated annulation. chemistryviews.org | Modular, simplifies synthesis of diverse derivatives, one-pot reaction. chemistryviews.org | May require specialized photochemical equipment. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction, often with a catalyst. rsc.org | Reduced reaction times, use of green solvents, high yields. rsc.org | Requires a microwave reactor. |
| Nanocatalyst-Mediated Synthesis | Employment of magnetically recoverable nanocatalysts under solvent-free conditions. nih.govresearchgate.net | High efficiency, easy catalyst recovery and reusability, environmentally friendly. nih.govresearchgate.net | Synthesis of the nanocatalyst is an additional step. |
Development of Advanced Bio-probes and Imaging Agents
This compound derivatives are increasingly being utilized in the development of sophisticated bio-probes and imaging agents due to their inherent fluorescence properties. researchgate.net These probes are designed for the selective detection of biologically important species and for monitoring cellular processes. researchgate.netrsc.org
Researchers are fabricating acridine-based hybrid fluorescent dyes with improved water solubility, biocompatibility, and targeting capabilities for applications in bioimaging. researchgate.netresearchgate.net These advancements have enabled their use in monitoring cellular processes, investigating protein-protein interactions, and detecting specific biomolecules. researchgate.net For example, novel acridine-based fluorescent chemosensors have been developed for the selective detection of metal ions like Fe³⁺ and Ni²⁺ in living cells. researchgate.netnih.gov
The design of these probes often follows a fluorophore-spacer-receptor format, where the acridine core acts as the signaling unit. researchgate.net The incorporation of specific binding groups allows for changes in fluorescence intensity or emission wavelength upon interaction with the target analyte. researchgate.net For instance, an acridine fluoroionophore containing diethanolamine (B148213) ligands has been shown to exhibit enhanced emission in the presence of Cd²⁺. researchgate.net
Furthermore, acridine derivatives are being developed as polarity-sensitive and viscosity-sensitive probes to monitor the microenvironment within cells. rsc.org These probes can dynamically monitor changes in intracellular polarity, with some localizing to specific organelles like lipid droplets and lysosomes. rsc.org
Table 2: Examples of this compound-Based Bio-probes and Their Applications
| Probe Type | Target Analyte/Parameter | Principle of Detection | Application |
| Chemosensor for Metal Ions | Fe³⁺, Ni²⁺, Zn²⁺, Al³⁺, Bi³⁺. researchgate.netnih.govnih.gov | Fluorescence enhancement or quenching upon metal ion binding. researchgate.netnih.gov | Detection of metal ions in living cells and environmental samples. researchgate.netnih.gov |
| DNA Probe | DNA. nih.govresearchgate.net | Fluorescence quenching upon intercalation with DNA. nih.govresearchgate.net | Sensitive determination of DNA concentration. nih.govresearchgate.net |
| Polarity-Sensitive Probe | Cellular polarity. rsc.org | Red-shift in emission wavelength and enhanced fluorescence intensity with increasing solvent polarity. rsc.org | Dynamic monitoring of intracellular polarity changes. rsc.org |
| Viscosity-Sensitive Probe | Cellular viscosity. rsc.org | Enhanced fluorescence intensity with increasing solution viscosity. rsc.org | Monitoring changes in the micro-viscosity of cellular environments. rsc.org |
| Hydrazine (B178648) Probe | Hydrazine (N₂H₄). nih.gov | Fluorescence response upon reaction with hydrazine. nih.gov | Detection of toxic hydrazine in environmental and biological samples. nih.gov |
Mechanistic Elucidation of Lesser-Known Molecular Interactions
While the interaction of acridine derivatives with DNA via intercalation is well-documented, future research is aimed at elucidating the mechanisms of their interactions with other molecular targets. nih.govnih.gov Computational studies are becoming increasingly important in understanding these interactions at a molecular level.
Quantum mechanics calculations and molecular dynamics simulations are being employed to investigate the binding of acridine derivatives to various biomolecules. nih.govmdpi.comnih.govresearchgate.net These studies can reveal the nature of the interactions, such as hydrogen bonding and van der Waals forces, and predict the stability of the resulting complexes. nih.gov For example, computational analysis has shown that acridine interacts with DNA primarily through hydrogen bonds between the acridine hydrogen and DNA oxygen atoms. nih.gov
Research is also focusing on the interactions of this compound derivatives with proteins and other biological macromolecules. Understanding these interactions is crucial for the rational design of more specific and effective bio-probes and therapeutic agents. The study of acridine-peptide conjugates, for instance, has revealed sequence-dependent interactions with G-quadruplex DNA, highlighting the potential for highly specific targeting. nih.gov
Integration of Acridine Scaffolds in Nanotechnology Research (e.g., for functional materials)
The planar structure and photophysical properties of acridines make them ideal candidates for integration into nanomaterials, leading to the development of novel functional materials. nih.gov Nanoparticles functionalized with acridine derivatives are being explored for a variety of applications, from catalysis to biomedical imaging. nih.govresearchgate.netnih.gov
One area of active research is the use of acridine-functionalized nanoparticles as catalysts in organic synthesis. nih.gov For example, core-shell magnetic nanoparticles coated with a zeolitic imidazolate framework and functionalized with a nickel-acridine complex have demonstrated exceptional efficiency as recyclable catalysts for the synthesis of acridine derivatives. nih.gov
In the biomedical field, mesoporous manganese dioxide nanoparticles have been loaded with acridine orange, a small molecule radiosensitizer. nih.gov These nanoparticles can efficiently produce oxygen inside cells, which, combined with the DNA-damaging effects of acridine orange, significantly enhances the efficacy of radiotherapy. nih.gov The degradation of these nanoparticles in acidic environments to release Mn²⁺ also allows for their tracking via magnetic resonance imaging (MRI). nih.gov
Role in Advanced Materials for Sensing and Energy Applications
The unique electronic and optical properties of this compound derivatives are being harnessed for the development of advanced materials for sensing and, to a lesser extent, energy applications. researchgate.netnih.gov Acridine-based materials are particularly promising for the fabrication of highly sensitive and selective chemical sensors. researchgate.netnih.govnih.govdoaj.org
Acridine derivatives are often incorporated as the fluorophore in optochemical sensors, where they provide the signaling function. researchgate.netresearchgate.netnih.gov These sensors can be designed to detect a wide range of analytes, including metal ions, with high sensitivity. researchgate.netnih.gov For example, acridino-diaza-crown ether derivatives have been synthesized as "turn-on" type fluorescent chemosensors for the selective detection of Zn²⁺, Al³⁺, and Bi³⁺. nih.gov
Electrochemical sensors based on acridine derivatives are also being developed. mdpi.com For instance, a voltametric DNA sensor has been constructed using a glassy carbon electrode modified with acridine yellow and DNA for the sensitive determination of doxorubicin. mdpi.com In this system, the interaction between the acridine dye and DNA is monitored electrochemically. mdpi.com
While the role of this compound in energy applications is a more nascent field of research, the electronic properties of the acridine scaffold suggest potential for their use in organic electronics and photovoltaics. Further research is needed to fully explore the capabilities of this compound-based materials in energy storage and conversion.
Q & A
Q. What methodologies integrate this compound’s mechanistic studies with real-time reaction monitoring?
- Methodological Answer : Utilize in situ techniques like FT-IR or Raman spectroscopy to track intermediate formation. Pair with stopped-flow kinetics and kinetic isotope effects (KIEs) to elucidate reaction pathways .
Key Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Research Question Design : Ensure questions are feasible (e.g., resource availability), original (novel catalytic applications), and significant (addressing toxicity gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
